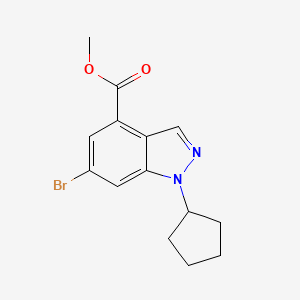

6-溴代-1-环戊基-1H-吲唑-4-甲酸甲酯

描述

“Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” is a chemical compound that belongs to a series of novel indazole derivatives . These derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Synthesis Analysis

The synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” involves a mixture of methyl 3-amino-5-bromo-2-methylbenzoate in acetic acid. A solution of potassium nitrite in water is added at room temperature and the reaction mixture is stirred at room temperature for 4 hours .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” include the reaction of methyl 3-amino-5-bromo-2-methylbenzoate with potassium nitrite in acetic acid .科学研究应用

新型化合物的合成和表征: 合成了与 6-溴代-1-环戊基-1H-吲唑-4-甲酸甲酯在结构上相关的化合物,并对其进行了表征。例如,甲基 5-(乙酰氧基)-1-(6-溴-2-吡啶基)-1H-吡唑-3-甲酸酯等新型化合物对肿瘤细胞系表现出选择性细胞毒性,而不会影响正常肝细胞,表明在癌症研究中具有潜力 (Huang 等人,2017)。

区域选择性合成: 已经对用于合成 6-溴代-1-环戊基-1H-吲唑-4-甲酸甲酯衍生物的区域选择性合成方法进行了研究。这些方法对于开发精确且有针对性的化合物至关重要 (Dandu 等人,2007)。

晶体结构分析: 已经进行了研究以了解相关化合物的晶体结构,这对于确定它们的物理和化学性质至关重要 (Anuradha 等人,2014)。

钯催化的芳基化: 已经探索了吲唑衍生物的钯催化芳基化,这对于开发药物和复杂有机分子具有重要意义 (Belkessam 等人,2017)。

抗菌和抗真菌活性: 已经研究了一些衍生物的抗菌和抗真菌活性,表明在开发新药中具有潜力 (Du 等人,2015)。

抗精子发生剂: 已经合成并评估了 6-溴代-1-环戊基-1H-吲唑-4-甲酸甲酯的某些衍生物作为抗精子发生剂的潜力 (Corsi & Palazzo, 1976)。

作用机制

The synthesized compounds, including “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate”, have shown inhibitory activity on the viability of three human cancer cells lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . They have also shown potential to inhibit the proangiogenic cytokines associated with tumor development .

安全和危害

While specific safety and hazard information for “Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

属性

IUPAC Name |

methyl 6-bromo-1-cyclopentylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOILXQEARMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B560400.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)